molecular formula C21H22N2O3 B6455414 3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2548998-98-5

3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6455414
CAS No.: 2548998-98-5
M. Wt: 350.4 g/mol
InChI Key: UYMJLOQRXHLJGZ-UHFFFAOYSA-N
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Description

    Starting Materials: Benzyl bromide.

    Reaction: The quinazoline core undergoes alkylation with benzyl bromide in the presence of a base (e.g., potassium carbonate).

    Conditions: The reaction is performed in an aprotic solvent like dimethylformamide (DMF) at room temperature.

  • Attachment of the Oxan-3-yl Methyl Group

      Starting Materials: Oxan-3-yl methanol.

      Reaction: The benzylated quinazoline is further reacted with oxan-3-yl methanol under acidic conditions to introduce the oxan-3-yl methyl group.

      Conditions: This step is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid at reflux temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Tetrahydroquinazoline Core

        Starting Materials: Aniline derivatives and isatoic anhydride.

        Reaction: The aniline derivative reacts with isatoic anhydride in the presence of a base (e.g., sodium hydroxide) to form the quinazoline core.

        Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C).

    Chemical Reactions Analysis

    Types of Reactions

    3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different oxidation states.

      Reduction: Reduction reactions can convert the quinazoline core to more saturated derivatives.

      Substitution: The benzyl and oxan-3-yl methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

      Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction could produce more saturated tetrahydroquinazoline derivatives.

    Scientific Research Applications

    3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules.

      Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

      1,2,3,4-tetrahydroquinazoline-2,4-dione: Lacks the benzyl and oxan-3-yl methyl groups, resulting in different chemical properties and biological activities.

      3-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: Similar structure but without the oxan-3-yl methyl group, leading to variations in reactivity and function.

      1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione:

    Uniqueness

    3-benzyl-1-[(oxan-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of both the benzyl and oxan-3-yl methyl groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its potential as a versatile compound in various scientific and industrial applications.

    Properties

    IUPAC Name

    3-benzyl-1-(oxan-3-ylmethyl)quinazoline-2,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22N2O3/c24-20-18-10-4-5-11-19(18)22(14-17-9-6-12-26-15-17)21(25)23(20)13-16-7-2-1-3-8-16/h1-5,7-8,10-11,17H,6,9,12-15H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UYMJLOQRXHLJGZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(COC1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H22N2O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    350.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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